![molecular formula C12H9F3N4O3 B450727 2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B450727.png)
2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of a nitro group on a pyrazole ring and a trifluoromethyl group on a phenyl ring
Preparation Methods
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the trifluoromethyl phenyl group. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Acylation: The trifluoromethyl phenyl group is introduced through an acylation reaction using an appropriate acyl chloride in the presence of a base such as pyridine.
Coupling: Finally, the nitro-pyrazole and the trifluoromethyl phenyl acetamide are coupled under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
Scientific Research Applications
2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-amino-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: The position of the trifluoromethyl group on the phenyl ring is different, affecting the compound’s properties.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c13-12(14,15)8-2-1-3-9(4-8)17-11(20)7-18-6-10(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBDBNSKWRHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-methyl-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450644.png)
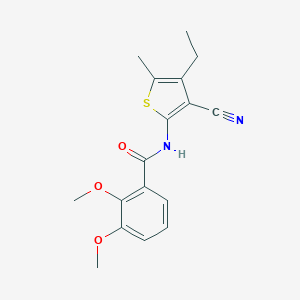
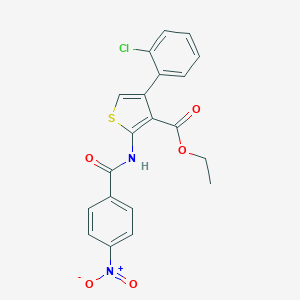
![Ethyl 4-(4-chlorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450648.png)
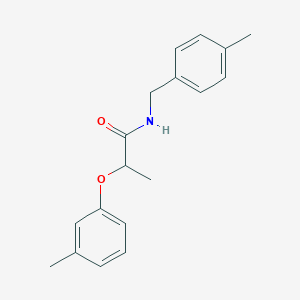
![N-(4-chlorophenyl)-2-[(2,5-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B450650.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B450652.png)
![4-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450653.png)
![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
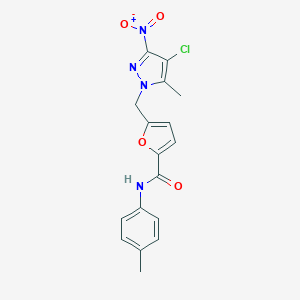
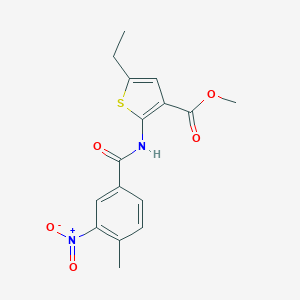
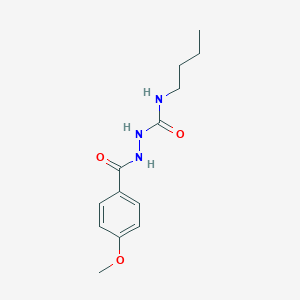
![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B450662.png)
![4-[(4-ethylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B450665.png)
